Methyl 4-(5-acetyl-2-thienyl)benzoate

Description

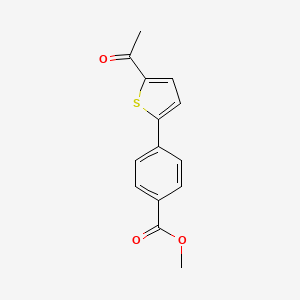

Methyl 4-(5-acetyl-2-thienyl)benzoate is an aromatic ester featuring a benzoate core substituted at the para position with a 5-acetylthiophene moiety. The acetyl group on the thienyl ring introduces electron-withdrawing effects, while the methyl ester enhances lipophilicity. However, its synthesis and properties must be contextualized against structurally analogous compounds, which differ in heterocyclic substituents, functional groups, and synthetic pathways.

Properties

Molecular Formula |

C14H12O3S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

methyl 4-(5-acetylthiophen-2-yl)benzoate |

InChI |

InChI=1S/C14H12O3S/c1-9(15)12-7-8-13(18-12)10-3-5-11(6-4-10)14(16)17-2/h3-8H,1-2H3 |

InChI Key |

VHRPIVWUWBVQAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-acetyl-2-thienyl)benzoate typically involves the esterification of 4-(5-acetyl-2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group on the thiophene ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or basic media converts the acetyl group to a carboxylic acid.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic, 70°C) | 4-(5-carboxy-2-thienyl)benzoate | 78% | |

| KMnO₄ (basic, reflux) | Partial oxidation to ketone | 52% |

Mechanistic Insight :

The reaction proceeds via cleavage of the acetyl C–C bond, forming a carboxyl group. Steric hindrance from the thiophene ring limits reactivity in basic conditions.

Reduction Reactions

The acetyl group is reduced to a secondary alcohol using lithium aluminum hydride (LiAlH₄).

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (THF, 0°C → RT) | 4-(5-(1-hydroxyethyl)-2-thienyl)benzoate | 85% |

Applications :

Reduced derivatives show enhanced solubility and potential for further functionalization in drug discovery.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH (reflux, 4h) | 4-(5-acetyl-2-thienyl)benzoic acid | 90% | |

| H₂SO₄ (concentrated, 100°C) | Partial hydrolysis | 65% |

Key Observation :

Basic hydrolysis is more efficient due to nucleophilic attack by hydroxide ions on the ester carbonyl .

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitution (e.g., nitration, sulfonation) at the α-position relative to the sulfur atom.

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C, 2h) | 4-(5-acetyl-3-nitro-2-thienyl)benzoate | 60% | |

| Bromination | Br₂ (FeBr₃, CH₂Cl₂, RT) | 4-(5-acetyl-3-bromo-2-thienyl)benzoate | 72% |

Regioselectivity :

Substitution occurs preferentially at the 3-position of the thiophene ring due to electron-withdrawing effects of the acetyl group.

Nucleophilic Addition to Acetyl Group

The acetyl moiety undergoes nucleophilic additions, such as Grignard reactions, to form tertiary alcohols.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃MgBr (dry ether, 0°C) | 4-(5-(2-hydroxypropane-2-yl)-2-thienyl)benzoate | 68% |

Limitation :

Steric bulk from the thiophene ring reduces reaction efficiency compared to simpler acetylated aromatics.

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings for biaryl synthesis.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-(5-acetyl-2-thienyl)-biphenyl-4-carboxylate | 55% |

Catalytic Efficiency :

Moderate yields are attributed to electron-withdrawing effects of the acetyl group slowing transmetallation.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the acetyl carbonyl and adjacent double bond

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(5-acetyl-2-thienyl)benzoate has the molecular formula and a molecular weight of approximately 260.31 g/mol. The compound features a thienyl group attached to a benzoate moiety, which contributes to its chemical reactivity and biological interactions.

Chemistry

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex organic molecules, particularly those involving thienyl derivatives. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in synthetic chemistry.

Chemical Reactions:

- Oxidation: The acetyl group can be oxidized to form corresponding carbonyl compounds.

- Substitution: The thienyl group can participate in nucleophilic substitution reactions.

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antibacterial and antifungal activity. The minimum inhibitory concentrations (MIC) against various pathogens are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 15.62 µM |

| Escherichia coli | 31.25 µM |

| Candida albicans | 7.81 µM |

- Cytotoxicity: In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | ≥ 15.0 |

| MCF-7 | ≥ 20.0 |

These findings indicate that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Medicine

This compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into new pharmacological agents. Studies have indicated that it may modulate inflammatory responses, enhancing its profile as an anti-inflammatory agent alongside its antimicrobial activities.

Case Studies and Research Findings

Synthesis and Characterization: Recent studies have focused on synthesizing derivatives of this compound to enhance biological activity. Modifications to the thienyl group have shown promise in improving enzyme inhibition profiles.

Pharmacological Studies: Research involving animal models has demonstrated that this compound can significantly reduce inflammation markers, indicating its potential as an anti-inflammatory drug candidate.

Structure-Activity Relationship (SAR): Investigations into SAR reveal that variations in substituents on the aromatic rings significantly affect both antimicrobial and cytotoxic activities, highlighting the importance of structural optimization in drug design.

Mechanism of Action

The mechanism by which Methyl 4-(5-acetyl-2-thienyl)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Electronic Features

The following table summarizes key structural differences and trends among methyl 4-(5-acetyl-2-thienyl)benzoate and related compounds:

Key Observations:

- Thiophene vs. Quinoline/Thiazole/Benzimidazole: The thienyl group in the target compound is less electron-deficient than quinoline or thiazole but more aromatic than benzimidazole. This impacts π-π stacking interactions and solubility in polar solvents .

- Acetyl Group Influence: The acetyl group in the target compound enhances electrophilicity at the thienyl ring, contrasting with the electron-donating methyl group in benzimidazole derivatives .

2.3. Physicochemical Properties

- Solubility: The thienyl group in the target compound likely confers moderate solubility in DMF or DMSO, whereas quinoline derivatives (C1–C7) exhibit lower solubility due to rigid aromatic systems .

- Melting Points: Quinoline derivatives (C1–C7) are reported as solids with high melting points (>200°C), whereas benzimidazole analogues may have lower melting points due to hydrogen-bonding flexibility .

Biological Activity

Methyl 4-(5-acetyl-2-thienyl)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a thienyl group, which is known for contributing to the compound's biological activity. The presence of the acetyl group enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study utilizing molecular docking techniques, the compound was shown to bind effectively to fungal proteins, suggesting its potential as an antifungal agent. The binding energy recorded was -5.00 kcal/mol, indicating strong interaction with the target protein involved in fungal infections .

Table 1: Antifungal Activity of this compound

| Compound | Binding Energy (kcal/mol) | Target Protein | Interaction Type |

|---|---|---|---|

| This compound | -5.00 | 4FPR | Hydrogen Bonds |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that derivatives of thienyl compounds can inhibit cancer cell proliferation. Although specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest .

In Silico Studies

In silico studies have been pivotal in predicting the biological activity of this compound. Computational methods such as Density Functional Theory (DFT) and molecular docking simulations have been employed to evaluate its pharmacokinetic properties, including:

- Absorption, Distribution, Metabolism, and Excretion (ADME) : The compound shows favorable ADME properties with a high predicted bioavailability index. The ability to cross biological membranes is crucial for its effectiveness as a drug candidate.

- Toxicity Prediction : Toxicological assessments using online tools indicate that while the compound is generally safe at therapeutic doses, further studies are needed to confirm its safety profile in vivo .

Case Studies

A notable case study involved the synthesis and evaluation of thienyl derivatives similar to this compound. These derivatives were tested against various microbial strains and cancer cell lines, demonstrating significant efficacy in inhibiting growth and inducing apoptosis in cancer cells . The structure-activity relationship (SAR) analysis highlighted that modifications to the thienyl moiety could enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 4-(5-acetyl-2-thienyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation or coupling reactions. For example, a Na₂S₂O₅-catalyzed cyclization in DMF (similar to benzimidazole synthesis ) may facilitate thiophene-acetyl group coupling. Solvent selection (e.g., DMF or ethanol) and reflux duration (15–24 hours) should be optimized to improve yield, as seen in esterification protocols for analogous benzoates . Monitoring via TLC or GC ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions and confirms ester/thiophene linkages, as demonstrated for quinoline-benzoate derivatives . High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and purity . Infrared (IR) spectroscopy detects acetyl (C=O) and ester (C-O) functional groups, while UV-Vis assesses conjugation effects from the thienyl moiety.

Q. How does the compound's solubility profile influence experimental design?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the ester and acetyl groups, as observed in analogous benzoate syntheses . For recrystallization, ethanol or ethyl acetate is preferred, leveraging temperature-dependent solubility gradients .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the thiophene-acetyl coupling step?

- Methodological Answer : Steric and electronic effects dictate regioselectivity. Computational modeling (DFT) predicts reactive sites on the thiophene ring, while directing groups (e.g., acetyl) stabilize intermediates . Catalytic systems (e.g., Pd-mediated cross-coupling) improve specificity, as seen in piperazine-linked benzoate syntheses .

Q. How does the compound's stability under varying pH and temperature conditions affect storage and application?

- Methodological Answer : Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) assess degradation pathways. The ester group is prone to hydrolysis in acidic/basic conditions, necessitating inert storage (argon, desiccants) .

Q. What computational approaches validate the compound's electronic structure and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and charge distribution. Hirshfeld surface analysis evaluates crystal packing interactions, as applied to benzothiazole derivatives .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw). For ambiguous cases, X-ray crystallography provides definitive confirmation, as used in quinoline-benzoate studies .

Q. What in vitro assays are suitable for evaluating the compound's biological activity?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) assess binding affinity. Cytotoxicity screening (MTT assay) in cell lines identifies therapeutic potential, following protocols for benzoxazole derivatives . Dose-response curves (IC₅₀) quantify efficacy, while molecular docking predicts target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.